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Compound of Interest

Compound Name: 1-Propylpiperazin-2-one

CAS No.: 65464-10-0

Cat. No.: B1328566

Get Quote

Executive Summary
The piperazinone (2-oxopiperazine) scaffold represents a critical "privileged structure" in

medicinal chemistry, offering a precise balance between the conformational flexibility of

piperazines and the rigid planarity of diketopiperazines (DKPs). As a constrained

peptidomimetic, the piperazinone core effectively mimics the

to

residues of a peptide

-turn, making it an ideal template for disrupting protein-protein interactions (PPIs) and inhibiting
kinases and proteases.

This guide provides a comparative analysis of piperazinone analogs against standard

alternatives, supported by experimental data (CDK2 and PI3K

inhibition), detailed synthetic protocols, and mechanistic SAR insights.

Comparative Analysis: The Scaffold Landscape
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In drug design, the choice of the central heterocycle dictates the vectorality of substituents and

physicochemical properties. The piperazinone core offers distinct advantages over its

metabolic precursors and structural analogs.

Table 1: Physicochemical & Functional Comparison
Feature Piperazine

Piperazinone

(Target)

Diketopiperazi
ne (DKP)

Linear Peptide

Structure
Flexible, Chair

conformation

Semi-rigid,

Boat/Half-chair
Rigid, Planar Highly Flexible

H-Bonding
2 Donors / 2

Acceptors

1 Donor / 2

Acceptors

(Amide)

2 Donors / 2

Acceptors

(Amide)

Multiple

Basicity (pKa) High (~9.8, ~5.3)
Moderate (N4

basic, N1 amide)

Neutral (Bis-

amide)
Variable

Solubility High (Ionizable)
Moderate

(Tunable at N4)

Low (High Lattice

Energy)
High

Metabolic

Stability

Low (N-

oxidation, Ring

opening)

High (Amide

stabilization)
High Low (Proteolysis)

Primary Utility

GPCR Ligands

(e.g.,

Antipsychotics)

Peptidomimetics

(Kinase/Protease

)

Inhaled Delivery /

PPIs
Native Ligands

Application Scientist Insight
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Why choose Piperazinone? While piperazines are excellent for solubility, they often lack the

directional rigidity required to lock side chains into a bioactive conformation. DKPs are often too

rigid and suffer from poor solubility due to strong intermolecular hydrogen bonding (high lattice

energy). Piperazinones occupy the "Goldilocks" zone: the single amide bond introduces

planarity and metabolic stability, while the remaining amine (N4) retains basicity for solubility

and salt-bridge formation.

Structure-Activity Relationship (SAR) Mechanics
The biological potency of piperazinone analogs is governed by specific substitutions that

modulate electronic distribution and steric fit.

The SAR Map
The following diagram illustrates the functional vectors of the piperazinone core.

Piperazinone Core
(2-oxopiperazine)

N1 Position
(Amide Nitrogen)Controls Solubility & 

Metabolic Clearance

C3 Position
(Chiral Center)

Mimics Amino Acid
Side Chain (i+1)

N4 Position
(Basic Amine)

Key Solubilizing Group
& Salt Bridge Former

C5/C6 Positions
(Ring Constraint)

Conformational Locking
(Gem-dimethyl effect)

Hydrophobic Pocket
Interaction

Stereoselectivity
(S-isomer often preferred)

pKa Modulation
(Bioavailability)
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Figure 1: Functional vector map of the piperazinone scaffold demonstrating key substitution

points for medicinal chemistry optimization.

Key SAR Vectors
N1-Substitution (The "Anchor"): Large hydrophobic groups (e.g., benzyl, aryl) at N1 often

occupy the S1 or S2 pockets of proteases. In CDK2 inhibitors, N1-aryl tails provide essential

hydrophobic contacts.

C3-Chirality (The "Selector"): The C3 position corresponds to the

-carbon of an amino acid.

Insight: In PI3K

inhibitors, the (S)-configuration at C3 is often critical for potency, mimicking the natural L-
amino acid trajectory. Racemic mixtures frequently show 50% reduced potency.

N4-Functionalization (The "Handle"): This nitrogen remains basic (unless acylated). It is the

primary handle for tuning LogP and solubility. Alkylation here with polar groups (e.g.,

piperidine, morpholine tails) can improve oral bioavailability without disrupting the core

binding mode.

Supporting Experimental Data: Case Study
To validate the SAR principles, we examine data from the development of Type II CDK2

inhibitors, where a piperazinone core was used to replace a flexible linker.

Comparative Potency Data (CDK2 Inhibition)
Source: Adapted from recent benzofuran-piperazine hybrid studies (Ref 1).
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Compound ID Core Structure
R-Group (N4-
Tail)

IC50 (nM) Interpretation

Staurosporine Reference N/A 56.76
Non-selective

baseline

Cmpd 9a Piperazine Methyl >200

Flexible core

loses entropic

penalty upon

binding

Cmpd 11d Piperazinone
4-Cl-3-CF3-

Phenyl
41.70

Amide constraint

locks bioactive

conformation

Cmpd 11e Piperazinone Pyridyl 46.88

Pyridine N

improves

solubility,

maintains

potency

Cmpd 13b Piperazinone Phenyl (unsub) 65.63

Loss of halogen

interaction

reduces affinity

Analysis: The piperazinone derivative (11d) outperforms the standard Staurosporine and

flexible piperazine analogs. The rigidification provided by the lactam (2-oxo) group pre-

organizes the inhibitor, reducing the entropic cost of binding to the ATP-binding pocket of

CDK2.

Experimental Protocols
Reliable synthesis and testing are the bedrock of reproducible science. Below are self-

validating protocols for generating and testing these analogs.

Synthesis: The Ugi-Deprotection-Cyclization (UDC)
Strategy
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The most robust method for creating diverse piperazinone libraries is the Ugi 4-Component

Reaction (U-4CR) followed by acid-catalyzed cyclization.

Workflow Diagram:

Aldehyde (R1)

Ugi 4-CR
(MeOH, RT, 24h)

Amine (R2) Isocyanide (R3) Boc-Amino Acid

Linear Dipeptide Adduct

Deprotection
(TFA/DCM 1:1)

Cyclization
(Base-catalyzed, iPr2NEt)

Piperazinone Scaffold

Click to download full resolution via product page

Figure 2: Ugi-Deprotection-Cyclization (UDC) route for rapid piperazinone assembly.

Step-by-Step Protocol:

Ugi Condensation:
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Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (0.5 M). Stir for 30 min to form

imine.

Add Boc-protected amino acid (1.0 eq) and Isocyanide (1.0 eq).

Stir at RT for 24-48h. Monitor by LC-MS (Look for M+Na peak).

Critical Check: Ensure consumption of isocyanide (distinct smell disappears).

Deprotection:

Evaporate MeOH. Redissolve residue in DCM/TFA (1:1). Stir 1h.

Remove volatiles under vacuum.

Cyclization:

Redissolve in MeOH or DCE. Add DIPEA (3.0 eq) to neutralize TFA salts and trigger

nucleophilic attack of the free amine onto the amide ester.

Reflux may be required (60°C, 2-4h).

Purification: Flash chromatography (MeOH/DCM gradient).

Biological Assay: CDK2/CyclinE Kinase Assay
Principle: FRET-based detection of ATP consumption or substrate phosphorylation.

Reagents: Recombinant human CDK2/CyclinE1, peptide substrate (e.g., Histone H1), ATP

(Km concentration), and test compounds.

Preparation: Prepare 3x serial dilutions of piperazinone analogs in DMSO. Final DMSO

concentration in assay < 1%.

Reaction:

Mix Enzyme + Substrate + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Incubate 15 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

Initiate with ATP. Incubate 60 min at RT.

Detection: Add stop solution (EDTA) and detection antibody (Eu-labeled anti-phospho

substrate). Read TR-FRET signal.

Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to

determine IC50.

Quality Control: Z-factor must be > 0.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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